molecular formula C17H14N2O2S2 B11188983 2-[(4-methylphenyl)sulfanyl]-N-[(2Z)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]acetamide

2-[(4-methylphenyl)sulfanyl]-N-[(2Z)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]acetamide

Cat. No.: B11188983
M. Wt: 342.4 g/mol
InChI Key: RCEBPMMKXFMTIM-UHFFFAOYSA-N
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Description

2-[(4-methylphenyl)sulfanyl]-N-[(2Z)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzothiazine ring and a sulfanyl group attached to a methylphenyl moiety.

Preparation Methods

The synthesis of 2-[(4-methylphenyl)sulfanyl]-N-[(2Z)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]acetamide typically involves multiple steps. One common method starts with the reaction of 4-methylthiophenol with 2-chloroacetamide under basic conditions to form the intermediate 2-[(4-methylphenyl)sulfanyl]acetamide. This intermediate is then reacted with 2-aminobenzenethiol in the presence of a suitable oxidizing agent to form the final product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-[(4-methylphenyl)sulfanyl]-N-[(2Z)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the benzothiazine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The methyl group on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[(4-methylphenyl)sulfanyl]-N-[(2Z)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-methylphenyl)sulfanyl]-N-[(2Z)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]acetamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from its ability to inhibit bacterial cell wall synthesis by binding to key enzymes involved in this process . Additionally, its potential anticancer activity may be due to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

2-[(4-methylphenyl)sulfanyl]-N-[(2Z)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]acetamide can be compared with other similar compounds, such as:

    2-[(4-methylphenyl)sulfanyl]acetamide: This compound lacks the benzothiazine ring and has different reactivity and applications.

    N-[(2Z)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]acetamide: This compound lacks the sulfanyl group and has different biological activity.

    2-[(4-chlorophenyl)sulfanyl]-N-[(2Z)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]acetamide: This compound has a chlorophenyl group instead of a methylphenyl group, which affects its chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C17H14N2O2S2

Molecular Weight

342.4 g/mol

IUPAC Name

2-(4-methylphenyl)sulfanyl-N-(4-oxo-1,3-benzothiazin-2-yl)acetamide

InChI

InChI=1S/C17H14N2O2S2/c1-11-6-8-12(9-7-11)22-10-15(20)18-17-19-16(21)13-4-2-3-5-14(13)23-17/h2-9H,10H2,1H3,(H,18,19,20,21)

InChI Key

RCEBPMMKXFMTIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=NC(=O)C3=CC=CC=C3S2

Origin of Product

United States

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